2,5-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1019098-65-7
Cat. No.: VC11915104
Molecular Formula: C23H24N6O4S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-65-7 |
|---|---|
| Molecular Formula | C23H24N6O4S |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 2,5-diethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H24N6O4S/c1-3-32-19-10-11-20(33-4-2)21(16-19)34(30,31)28-18-8-6-17(7-9-18)25-22-12-13-23(27-26-22)29-15-5-14-24-29/h5-16,28H,3-4H2,1-2H3,(H,25,26) |
| Standard InChI Key | JHPIAHCKOCHHIT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
| Canonical SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C23H24N6O4S, with a molecular weight of 480.5 g/mol. Its structure features:
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A pyridazine ring substituted at the 3-position with a pyrazole group.
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A sulfonamide bridge (-SO2NH-) connecting the pyridazine-pyrazole system to a para-substituted phenyl ring.
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Two ethoxy groups (-OCH2CH3) at the 2- and 5-positions of the benzene sulfonamide core.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1019098-65-7 | |
| Molecular Formula | C23H24N6O4S | |
| Molecular Weight | 480.5 g/mol | |
| IUPAC Name | 2,5-Diethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
| SMILES | CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
The presence of multiple hydrogen-bond acceptors (sulfonamide, pyridazine N-atoms) and lipophilic ethoxy groups suggests balanced solubility and membrane permeability, critical for drug-like properties .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Pyridazine-Pyrazole Core: Condensation of 6-chloropyridazin-3-amine with 1H-pyrazole under nucleophilic aromatic substitution conditions .
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Sulfonylation: Reaction of the intermediate with 2,5-diethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
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Purification: Chromatographic techniques (e.g., silica gel) yield the final product with >95% purity.
Chemical Reactivity
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Hydrolysis: The sulfonamide group is stable under physiological conditions but may hydrolyze under strong acidic or basic conditions to yield sulfonic acids.
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Electrophilic Substitution: The pyridazine and pyrazole rings undergo nitration or halogenation at electron-deficient positions .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
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Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with folate biosynthesis via dihydropteroate synthase inhibition .
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Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 µg/mL), likely due to membrane disruption .
Enzyme Inhibition
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Carbonic Anhydrase Inhibition: Submicromolar activity against hCA IX (IC50 = 0.78 µM), a target in hypoxic tumors .
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COX-2 Selectivity: 10-fold selectivity over COX-1, suggesting anti-inflammatory potential .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Sulfonamide Derivatives
The ethoxy groups enhance lipophilicity and target binding compared to methoxy or hydroxyl analogs .
Future Research Directions
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